SC-435 mesylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

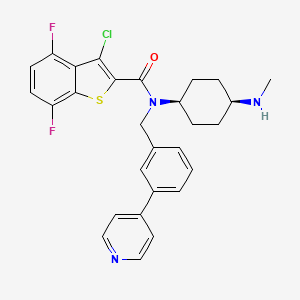

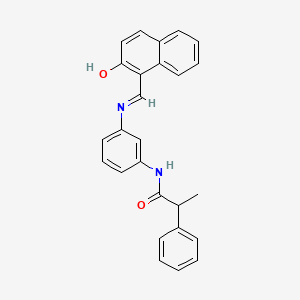

SC-435 is an ileal apical sodium co-dependent bile acid transporter (ASBT) which inhibits plasma cholesterol.

Applications De Recherche Scientifique

Inhibition of Ileal Bile Acid Transport and Cholesterol Metabolism

SC-435, a competitive inhibitor of the ileal apical sodium-dependent bile acid cotransporter (ASBT), significantly impacts cholesterol metabolism. In a study involving rabbits, SC-435 treatment led to a substantial increase in fecal bile acid outputs, indicating notable bile acid malabsorption. This malabsorption subsequently lowered plasma cholesterol levels. The treatment also affected the hepatic nuclear receptor FXR (farnesoid X receptor), upregulating CYP7A1 (cholesterol 7 alpha-hydroxylase) and lowering the expression of FXR target genes in the liver (Hai Li et al., 2004).

LDL Cholesterol and Apolipoprotein B Reduction

Combining SC-435 with atorvastatin, an HMG-CoA reductase inhibitor, has been shown to enhance reductions in LDL cholesterol and LDL apolipoprotein B (apoB). This combination therapy significantly lowered plasma total cholesterol and LDL-C levels in miniature pigs. The treatment increased the fractional catabolic rate of LDL apoB and influenced hepatic concentrations of cholesterol and expression of related enzymes and receptors (D. E. Telford et al., 2003).

Impact on Atherosclerosis

SC-435 has also been identified as a potential agent in reducing the risk of atherosclerosis. In a study on apolipoprotein E−/− (apoE−/−) mice, SC-435 administration resulted in a significant reduction in serum total cholesterol and aortic root lesion area. The treatment also influenced the expression of genes related to bile acid and cholesterol homeostasis (B. Bhat et al., 2003).

Enhanced LDL Clearance and Cholesterol Homeostasis

Another study demonstrated that SC-435 reduces plasma LDL cholesterol by enhancing LDL receptor-mediated LDL apoB clearance. This effect is secondary to increased expression of cholesterol 7α-hydroxylase. The study, conducted on miniature pigs, indicated that SC-435 increased hepatic mRNA and enzymatic activity for both cholesterol 7α-hydroxylase and HMG-CoA reductase (M. Huff et al., 2002).

Hepatic Cholesterol and Lipoprotein Metabolism

In guinea pigs, SC-435 altered mRNA levels and enzyme activities of genes involved in hepatic cholesterol and lipoprotein metabolism. The study found that SC-435 monotherapy and combination therapy with simvastatin significantly lowered LDL cholesterol concentrations by affecting hepatic cholesterol homeostasis and intravascular processing of lipoproteins (K. L. West et al., 2005).

Propriétés

Numéro CAS |

289037-67-8 |

|---|---|

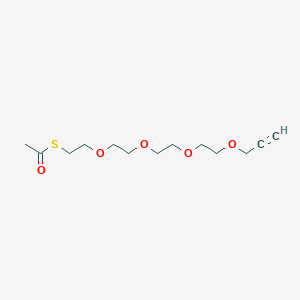

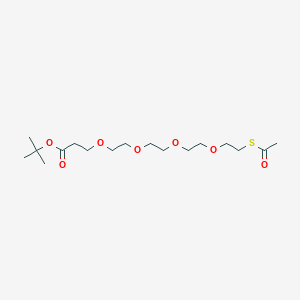

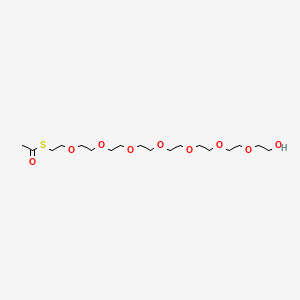

Formule moléculaire |

C37H58N2O9S2 |

Poids moléculaire |

738.996 |

Nom IUPAC |

1-(4-(4-((4R,5R)-3,3-dibutyl-4-hydroxy-7,8-dimethoxy-1,1-dioxido-2,3,4,5-tetrahydrobenzo[b]thiepin-5-yl)phenoxy)butyl)-1,4-diazabicyclo[2.2.2]octan-1-ium methanesulfonate |

InChI |

InChI=1S/C36H55N2O6S.CH4O3S/c1-5-7-15-36(16-8-6-2)27-45(40,41)33-26-32(43-4)31(42-3)25-30(33)34(35(36)39)28-11-13-29(14-12-28)44-24-10-9-20-38-21-17-37(18-22-38)19-23-38;1-5(2,3)4/h11-14,25-26,34-35,39H,5-10,15-24,27H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1/t34-,35-;/m1./s1 |

Clé InChI |

CCYVADKKJZPOAV-SWIBWIMJSA-M |

SMILES |

O=S1(C2=CC(OC)=C(OC)C=C2[C@@H](C3=CC=C(OCCCC[N+]4(CC5)CCN5CC4)C=C3)[C@@H](O)C(CCCC)(CCCC)C1)=O.CS(=O)([O-])=O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

SC-435; SC 435; SC435; SC-435 mesylate; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[(19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide](/img/structure/B610660.png)